Product packaging for 1-Cyclohexyl-1-propyl acetate(Cat. No.:CAS No. 2114-32-1)

1-Cyclohexyl-1-propyl acetate

Cat. No.: B3368446
CAS No.: 2114-32-1
M. Wt: 184.27 g/mol
InChI Key: NGDJXKQCYPJVCL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-propyl acetate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B3368446 1-Cyclohexyl-1-propyl acetate CAS No. 2114-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NGDJXKQCYPJVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883798
Record name Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate
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Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2114-32-1
Record name Cyclohexanemethanol, α-ethyl-, 1-acetate
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Record name Cyclohexanemethanol, alpha-ethyl-, 1-acetate
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Record name Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate
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Record name Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate
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Record name 1-cyclohexyl-1-propyl acetate
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Synthetic Methodologies for 1 Cyclohexyl 1 Propyl Acetate

Esterification Reaction Pathways

Esterification is the most direct and widely employed method for the synthesis of esters like 1-cyclohexyl-1-propyl acetate (B1210297). This reaction typically involves the condensation of a carboxylic acid (acetic acid) and an alcohol (1-cyclohexylpropan-1-ol), with the elimination of water. The equilibrium nature of this reaction often necessitates the use of a catalyst and/or the removal of water to drive the reaction towards the product.

Acid-Catalyzed Esterification Processes

Acid catalysis is a conventional and effective approach for promoting esterification. The catalyst protonates the carbonyl oxygen of the acetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 1-cyclohexylpropan-1-ol. These processes can be broadly categorized into homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For the synthesis of acetate esters, strong mineral acids such as sulfuric acid and hydrochloric acid are commonly used. For instance, in the synthesis of patchouli acetate, sulfuric acid was found to be a more effective catalyst than hydrochloric acid, yielding 48% of the product after 3 hours at 100°C. google.com Similarly, the industrial synthesis of cyclohexyl acetate, a structurally related compound, has traditionally utilized sulfuric acid. google.com However, homogeneous catalysts present significant drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and environmental concerns related to waste disposal. google.com

A study on the synthesis of cyclohexyl acetate using copper p-toluenesulfonate as a homogeneous catalyst demonstrated the effect of reactant molar ratio on yield. An optimal molar ratio of cyclohexanol (B46403) to acetic acid of 1.4:1 resulted in a 96.7% yield. google.com

Table 1: Effect of Molar Ratio on Cyclohexyl Acetate Yield

Molar Ratio (Cyclohexanol:Acetic Acid) Esterification Yield (%)
1.0:1 55.3
1.1:1 70.4
1.2:1 84.7
1.3:1 91.9
1.4:1 96.7
1.5:1 93.9
1.6:1 90.5

Source: google.com

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are easily separable from the reaction mixture, often by simple filtration, allowing for their reuse and reducing environmental impact. researchgate.net The synthesis of esters from secondary alcohols using heterogeneous catalysts is a well-established method. researchgate.net

A variety of solid acid catalysts have been investigated for the synthesis of acetate esters. These materials possess active sites, such as Brønsted and Lewis acid sites, on their surface that facilitate the esterification reaction.

Ion Exchange Resins: Strong-acid cation-exchange resins, such as Amberlyst-15, have proven to be effective catalysts for the esterification of secondary alcohols. researchgate.netnih.gov In the synthesis of cyclohexyl acetate from cyclohexanol and acetic acid, Amberlyst-15 was used as the catalyst. researchgate.net A study on the synthesis of cyclohexyl acetate from cyclohexene (B86901) and acetic acid also utilized a sulfonic acid-type styrene (B11656) cation exchange resin. acs.org These resins offer high catalytic activity under relatively mild conditions. For the synthesis of ethyl acetate, sulfonic resins are preferred heterogeneous acid catalysts. google.com

Zeolites: Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties, making them suitable for catalytic applications. In the synthesis of patchouli acetate, activated zeolite was used as a heterogeneous catalyst, resulting in a 38% yield. google.com A composite molecular sieve, L/ZSM-5, has been employed as a catalyst for preparing cyclohexyl acetate from acetic acid and cyclohexene, demonstrating good stability and suitability for industrial applications. google.com

Heteropoly Acids: Heteropoly acids (HPAs) are complex proton acids that exhibit high thermal stability and strong acidity. They have been used as efficient solid acid catalysts for the acetylation of alcohols. semanticscholar.org For example, a catalyst comprising H0.5Cs2.5PW12O40 supported on silica (B1680970) has been used for the synthesis of cyclohexyl acetate. chemicalbook.com

Sulfated Zirconia: Sulfated zirconia is a superacid catalyst that has shown high reactivity and efficiency in esterification reactions under solvent-less conditions. researchgate.net It was found to be the best performing catalyst in a study on the synthesis of furfuryl acetate, yielding 95% of the product. rsc.org The high catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites.

To enhance the stability, surface area, and reusability of catalysts, they are often immobilized on solid supports. Silica has been a common support material for various catalysts. For instance, silica chloride has been demonstrated as a versatile heterogeneous catalyst for the esterification of carboxylic acids with primary, secondary, and tertiary alcohols. thieme-connect.com Another example is the use of a Nafion-SiO2/SS-fiber structured catalyst for the production of cyclohexyl acetate. acs.org

Heterogeneous Catalysis Development

Enzymatic Synthesis Routes

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for ester production. Lipases are the most commonly used enzymes for catalyzing esterification reactions due to their stability in organic solvents and broad substrate specificity. researchgate.net These biocatalytic approaches are particularly advantageous for the synthesis of chiral esters from secondary alcohols.

Lipase-catalyzed esterification has been successfully applied to various secondary alcohols. utupub.fi For example, Candida antarctica lipase (B570770) A (CALA) was found to be the most effective among five tested lipases for the acetylation of 4-(tert-butyl)cyclohexanol, a secondary alcohol. mdpi.com The reaction, conducted in methyl tert-butyl ether (MTBE) with vinyl acetate as the acyl donor, achieved a 95% conversion in 18 hours. mdpi.com

Table 2: Screening of Lipases for Acetylation of cis-4-(tert-butyl)cyclohexanol

Entry Lipase Conversion (%)
1 Candida antarctica lipase A (CALA) 95
2 Candida rugosa lipase (CRL) 20
3 Rhizomucor miehei lipase (RML) <5
4 Pseudomonas cepacia lipase (PCL) 15
5 Porcine pancreas lipase (PPL) <5

Source: mdpi.com

Another study demonstrated the use of a lipase from Pseudomonas fragi modified with polyethylene (B3416737) glycol to catalyze the esterification of chiral secondary alcohols in benzene (B151609). nih.gov While some lipases, like that from Rhizomucor miehei, have been shown to selectively catalyze the esterification of primary alcohols to the complete exclusion of secondary alcohols, others exhibit broad applicability. nsf.govnih.gov The choice of enzyme is therefore critical for the successful synthesis of secondary acetate esters like 1-cyclohexyl-1-propyl acetate.

Biocatalyst Selection and Engineering (e.g., lipases)

Lipases (E.C. 3.1.1.3) are the most prominent biocatalysts for ester synthesis due to their stability in organic solvents, broad substrate specificity, and lack of need for cofactors. nih.govunipd.it For the synthesis of esters similar to this compound, lipases from various microbial sources are employed, often in an immobilized form to enhance stability and facilitate reuse.

Key Lipases and Findings:

Candida antarctica Lipase B (CAL-B): CAL-B, often immobilized as Novozym 435, is a highly effective and widely used biocatalyst for the resolution of racemic mixtures and regioselective acylation. nih.govunits.it In the synthesis of an ascomycin (B1665279) intermediate, CAL-B was used to specifically acetylate a hydroxyl group on a cyclohexane (B81311) moiety with a 94% yield. nih.gov

Aspergillus oryzae Lipase: A lipase from Aspergillus oryzae WZ007 has demonstrated high esterification activity for various short-chain acids and alcohols. researchgate.net It shows a significant tolerance to high substrate concentrations and has been identified as a promising catalyst for producing flavor esters like n-propyl hexanoate, achieving over 80% conversion. researchgate.net

Immobilization: Immobilizing lipases on solid supports is a critical step for industrial application. mdpi.com Supports can range from polyurethane and silica to activated carbon. mdpi.com Immobilization not only improves the operational stability of the enzyme but also prevents it from contaminating the final product.

The selection of the lipase is crucial and often depends on the specific substrates (in this case, 1-cyclohexanol and propionic acid or a derivative) and desired reaction conditions. Engineering the enzyme or its support can further optimize performance.

Reaction Medium and Solvent Effects in Biocatalysis

The choice of the reaction medium significantly impacts the performance of biocatalytic esterification. The medium must solubilize the substrates while maintaining the enzyme's catalytic activity. uniovi.es Both solvent-free systems and systems employing organic solvents are utilized.

Solvent-Free Systems: For short-chain esters where the alcohol and acid are mutually soluble, solvent-free systems are an attractive green option. mdpi.com As the reaction progresses, the hydrophobicity of the medium increases with the formation of the ester. mdpi.com

Organic Solvents: In many cases, organic solvents are necessary to overcome substrate or product inhibition and to shift the reaction equilibrium toward synthesis. dtu.dk Non-polar solvents like n-hexane, cyclohexane, and toluene (B28343) are commonly used. mdpi.comresearchgate.net For instance, the synthesis of isopentyl butyrate (B1204436) was successfully carried out in n-hexane with high substrate concentrations. mdpi.com The use of an organic solvent can also facilitate product recovery through liquid-liquid extraction. dtu.dk

The interaction between the solvent and the biocatalyst is a key consideration. The solvent must be compatible with the enzyme to avoid denaturation and loss of activity. dtu.dk

Advanced Process Design and Intensification in Synthesis

To enhance the efficiency and yield of esterification, advanced reactor designs and process intensification techniques are employed. These methods aim to overcome equilibrium limitations inherent in reversible esterification reactions. researchgate.net

Reactive Distillation Techniques

Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and product separation in a single unit. ntnu.no This technique is particularly effective for equilibrium-limited reactions like esterification because the continuous removal of a byproduct (water) shifts the equilibrium, driving the reaction toward higher conversion. nih.gov

For the production of analogous esters like cyclohexyl acetate and propyl acetate, RD has been shown to achieve high yields.

Cyclohexyl Acetate Synthesis: A high yield of approximately 99.8% was achieved for cyclohexyl acetate in an RD process. nih.gov A proposed side-reactor column (SRC) configuration, which couples a vacuum distillation column with atmospheric side reactors, was shown to save about 44.81% in total annual cost compared to a conventional RD process for cyclohexyl acetate production. nih.govresearchgate.net This design allows for a better match between reaction and separation conditions. nih.govresearchgate.net

Propyl Acetate Synthesis: In the production of n-propyl acetate, an RD column packed with a catalyst like Amberlyst-15 and equipped with a top-column decanter to remove water can achieve alcohol conversion and ester purity higher than 97%. ntnu.no

Batch Reactor Optimization

The batch reactor is a fundamental piece of equipment for chemical synthesis. Optimizing its operational parameters is crucial for maximizing product yield and reaction rate. For the synthesis of cyclohexyl acetate, a close analogue to the target compound, studies have systematically investigated the effects of various parameters. researchgate.netijeat.org

Key optimization parameters include:

Temperature: Increasing the reaction temperature generally increases the rate of reaction and conversion. researchgate.net

Catalyst Loading: Higher catalyst loading leads to a higher conversion, up to a point where mass transfer limitations may occur. researchgate.net

Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol) can shift the equilibrium to favor product formation. researchgate.net

Moisture Content: As water is a product, its presence in the initial reaction mixture reduces conversion due to the reversible nature of the reaction. researchgate.net

The following table summarizes the effects of various parameters on the synthesis of cyclohexyl acetate in a batch reactor using an Amberlyst-15 catalyst.

ParameterVariationEffect on ConversionSource
Agitation Speed 600 - 900 RPMNo significant effect observed, indicating external mass transfer resistance is not limiting. researchgate.net
Mole Ratio (Acid:Alcohol) 1:1 to 1:3Increasing the alcohol ratio increases conversion. researchgate.net
Temperature 60°C to 80°CHigher temperature leads to higher conversion. researchgate.net
Catalyst Loading 2.5% to 10% (w/w)Higher loading increases conversion. researchgate.net
Moisture Content 0% to 100% (w/w water)Increasing moisture content significantly decreases conversion. researchgate.net

Chromatographic Reactor Integration

Reactive chromatography is an advanced technique that integrates reaction and separation within a chromatographic column. researchgate.netijeat.org In this setup, the catalyst often serves as the stationary phase (adsorbent). researchgate.net As the reactants flow through the column, they are converted to products, which are then separated from the reactants and each other based on their different affinities for the stationary phase. researchgate.net

This in-situ product removal continuously shifts the reaction equilibrium, allowing for conversions that can exceed the normal equilibrium limit of batch reactors. researchgate.netijeat.org For the production of cyclohexyl acetate, a reactive chromatographic reactor using Amberlyst-15 as the catalyst and adsorbent demonstrated higher conversion compared to a conventional batch reactor. researchgate.netijeat.org This approach represents a significant process intensification strategy. researchgate.net

Kinetic and Mechanistic Studies of Esterification

Understanding the reaction kinetics and mechanism is fundamental for reactor design, optimization, and scale-up. researchgate.netulm.ac.id The esterification of an alcohol and a carboxylic acid is typically a reversible second-order reaction. researchgate.net When a solid acid catalyst is used, the mechanism becomes more complex, often described by heterogeneous catalytic models.

For similar esterification reactions, several kinetic models have been evaluated:

Eley-Rideal (ER) Model: This model often provides a good fit for esterification data. researchgate.net It assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. For propyl acetate synthesis using a sulfated zirconia catalyst, the ER model with acetic acid adsorption was found to be the most suitable, suggesting the surface reaction is the rate-limiting step. researchgate.net

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model assumes that both reactants adsorb on the catalyst surface before reacting. It was used to develop a macrokinetics model for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid. researchgate.net

Kinetic studies involve determining the reaction rate constants, activation energy, and adsorption constants by fitting experimental data to these models. For the synthesis of cyclohexyl acetate from cyclohexene, the activation energy was found to be 93.06 kJ/mol. researchgate.net Such data is critical for predicting reactor performance under different operating conditions.

Reaction Rate Determination and Modeling

The rate of esterification for secondary alcohols like 1-cyclohexyl-1-propanol (B103207) is generally found to follow second-order kinetics, being proportional to the concentrations of both the alcohol and the carboxylic acid. sparkl.me Kinetic analyses of similar esterification reactions have demonstrated that the reaction is first order with respect to the alcohol, the acylating agent, and the catalyst. acs.org

For heterogeneously catalyzed esterification reactions, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently employed to describe the reaction kinetics. nih.govabo.fiacs.org This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactants onto the active sites, a surface reaction, and the desorption of products. The LHHW model has been successfully applied to the esterification of various alcohols, providing a more accurate representation of the reaction mechanism compared to simpler pseudo-homogeneous models. nih.govacs.org Studies on the esterification of similar secondary alcohols have shown that the LHHW model, which considers the adsorption of reactants and products on the catalyst surface, provides a good fit for the experimental data, suggesting that the surface reaction is the rate-determining step. nih.govresearchgate.net

Activation Energy and Thermodynamic Parameters Elucidation

The activation energy (Ea) for the esterification of secondary alcohols is a crucial parameter for understanding the temperature dependence of the reaction rate. Studies on analogous systems, such as the esterification of other secondary alcohols, provide insight into the expected values for this compound synthesis. For instance, the activation energy for the esterification of isopropanol (B130326) with acetic acid has been reported to be in the range of 60.0 to 68.62 kJ/mol. acs.org The esterification of other secondary alcohols has shown activation energies around 64 kJ/mol. ucr.ac.cr These values indicate that the reaction is kinetically controlled. researchgate.net

Thermodynamic parameters such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction have also been determined for similar esterification processes. The esterification of isopropanol with acetic acid, for example, is a slightly exothermic reaction with a reported ΔH° of -2.37 kJ/mol and a ΔS° of 19.06 J/(mol·K). acs.org

Table 1: Activation Energies for Esterification of Various Secondary Alcohols

Alcohol Acid Catalyst Activation Energy (kJ/mol)
Isopropanol Acetic Acid Amberlyst 15 60.0 acs.org
Isopropanol Acetic Acid Not specified 68.62 acs.org

Influence of Stoichiometry and Catalyst Loading

The stoichiometry of the reactants and the amount of catalyst used significantly impact the conversion and yield of the esterification reaction.

Stoichiometry: Utilizing an excess of one of the reactants, typically the alcohol or the carboxylic acid, can shift the reaction equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com For instance, in fatty acid esterification, increasing the alcohol-to-acid molar ratio has been shown to enhance the conversion. acs.org

Catalyst Loading: The reaction rate generally increases with an increase in catalyst loading up to a certain point. acs.orgmdpi.com Beyond this optimal loading, the rate may level off as the reaction becomes limited by other factors, such as mass transfer. In the esterification of stearic acid, the conversion increased proportionally with catalyst concentration up to 0.1 w/w, after which it became independent of the catalyst loading. mdpi.com

Precursor Chemistry and Derivatization

The primary precursor for the synthesis of this compound is 1-cyclohexyl-1-propanol.

Synthesis of 1-Cyclohexyl-1-propanol

1-Cyclohexyl-1-propanol is a secondary alcohol that can be synthesized through various established organic chemistry methods. A common and effective method is the Grignard reaction, where a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) is reacted with propanal. The subsequent hydrolytic workup of the reaction mixture yields the desired 1-cyclohexyl-1-propanol. ontosight.ai

Alternatively, it can be prepared by the reduction of the corresponding ketone, 1-cyclohexyl-1-propanone.

Functional Group Interconversions Leading to this compound

The key functional group interconversion to produce this compound is the esterification of the hydroxyl group of 1-cyclohexyl-1-propanol. This transformation can be achieved through several routes:

Fischer-Speier Esterification: This classic method involves reacting 1-cyclohexyl-1-propanol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. sparkl.me

Reaction with Acetic Anhydride: A more reactive acetylating agent, acetic anhydride, can be used, often with a base catalyst or a Lewis acid catalyst, to form the ester. rsc.orgresearchgate.net This method is particularly effective for driving the reaction to completion.

Oxidative Esterification: More advanced methods involve the direct oxidative esterification of an alcohol, though this is less common for simple acetate esters. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Cyclohexyl-1-propanol
Acetic acid
Acetic anhydride
Sulfuric acid
Cyclohexylmagnesium bromide
Propanal
1-Cyclohexyl-1-propanone
Isopropanol
Stearic acid

Mechanistic Investigations of Chemical Transformations

Fundamental Reaction Mechanisms Involving Ester Linkages

The ester linkage in 1-cyclohexyl-1-propyl acetate (B1210297) is a primary site for chemical reactivity, particularly through nucleophilic acyl substitution pathways. These reactions, such as hydrolysis and transesterification, involve the attack of a nucleophile on the electrophilic carbonyl carbon.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Studies on the acid-catalyzed hydrolysis of analogous esters, such as propyl acetate and cyclohexyl acetate, provide insight into the kinetics of this reaction. researchgate.netacs.org For instance, the hydrolysis of cyclohexyl acetate has been efficiently carried out using dual-SO3H-functionalized heteropolyacid-based solid acids, achieving high conversion and selectivity under optimized conditions. acs.org Research on propyl acetate hydrolysis in ethanol-water mixtures has shown that the reaction rate is influenced by the solvent composition, as the preferential solvation of the ester by ethanol (B145695) can decrease water activity in its immediate vicinity. researchgate.net

Table 1: Optimal Conditions for Acid-Catalyzed Hydrolysis of Cyclohexyl Acetate This table is based on findings for the hydrolysis of cyclohexyl acetate using a [Bis-Bs-BDMAEE]HPMo12O40 catalyst.

ParameterOptimal ValueResult
Temperature110 °C90.56% conversion
Catalyst Dosage0.08 g94.86% selectivity for cyclohexanol (B46403)
Reactant Ratio1:15 (ester:water)-
Reaction Time6 hours-
Data sourced from Industrial & Engineering Chemistry Research. acs.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Mechanistically, it is analogous to hydrolysis but with an alcohol serving as the nucleophile instead of water. The reaction can be catalyzed by either acids or bases.

In a representative base-catalyzed transesterification, research on related compounds like methyl-cyclohexylpropionate has shown that catalysts such as potassium carbonate or sodium methanolate are highly effective. perfumerflavorist.com The mechanism involves the deprotonation of the incoming alcohol (e.g., allyl alcohol) by the base to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester (1-cyclohexyl-1-propyl acetate), leading to a tetrahedral intermediate. The elimination of the original alkoxide (1-cyclohexyl-1-propoxide) yields the new ester and regenerates the active base. Such reactions can achieve very high conversion and selectivity for the desired product. perfumerflavorist.com

Cyclohexyl Ring Reactivity and Transformations

The cyclohexyl group of this compound can undergo transformations, particularly at the C1 carbon, which is a stereocenter bonded to the acetate group.

The stereochemical outcome of substitution reactions at the C1 position of the cyclohexyl ring is dictated by the reaction mechanism.

Sₙ2 Mechanism: In a bimolecular nucleophilic substitution (Sₙ2) reaction, an incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden Inversion. For a related substrate, 2-acetoxycyclohexyl tosylate, the reaction with acetate ion proceeds via an Sₙ2 mechanism, where the configuration at the reacting carbon is inverted. pearson.com If this compound were to undergo substitution with a suitable leaving group via an Sₙ2 pathway, a similar inversion of stereochemistry would be expected.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The departure of the leaving group from the C1 position would generate a secondary carbocation. This carbocation intermediate is typically planar, allowing the nucleophile to attack from either face. This leads to a mixture of retention and inversion products, often resulting in racemization. masterorganicchemistry.com However, complete racemization is not always observed due to potential ion-pairing effects where the leaving group temporarily shields one face of the carbocation. masterorganicchemistry.com

The cyclohexane (B81311) ring is generally stable and does not readily undergo ring-opening or cleavage under typical reaction conditions that target the ester group. Such transformations usually require more forcing conditions or specific catalytic systems designed for C-C bond activation. However, complex catalytic cycles can transform the cyclohexyl skeleton. For example, studies on 1-propyl substituted cyclohexane carboxylic acid have demonstrated a palladium-catalyzed sequence involving dehydrogenation, olefination, decarboxylation, and ultimately aromatization to form an alkyl-substituted benzene (B151609) derivative. nih.gov This illustrates that while direct ring cleavage is not a typical reactivity pathway, the carbocyclic framework can be completely reconstructed under specific catalytic conditions. nih.gov

Radical and Photochemical Reactions Involving Acetate Esters

Acetate esters can participate in reactions initiated by radicals or ultraviolet light, leading to unique transformations distinct from ionic pathways.

Photochemical Reactions: The irradiation of esters can induce chemical changes. One pathway involves photochemical electron transfer, where a sensitizer (B1316253) absorbs light and transfers an electron to the ester. libretexts.org This creates a radical anion that can fragment, typically by cleaving the acyl-oxygen bond to produce a carboxylate anion and an alkyl radical. libretexts.org

Another significant photochemical process is the Photo-Fries rearrangement. In this reaction, UV light promotes the homolytic cleavage of the ester's acyl-oxygen bond, generating an acyl radical and an alkoxy radical pair within a solvent cage. rsc.orgcaltech.edu These radicals can either recombine to reform the starting ester or rearrange, with the acyl radical typically migrating to a position on the ring, to form hydroxy ketones after re-aromatization (in the case of phenolic esters) or other rearranged products. caltech.edu

Radical Reactions: Ester cation radicals can be generated, for instance, by γ-irradiation in a suitable matrix at low temperatures. rsc.org These highly reactive species can undergo subsequent internal proton transfer and fragmentation reactions. rsc.org

Furthermore, esters can be involved in metal-mediated radical reactions. For example, acyclic esters, which are often considered unreactive towards samarium(II) iodide (SmI₂), can be induced to undergo reductive radical cyclization in the presence of water and HMPA. nih.gov The process involves the formation of a ketyl radical which can then participate in intramolecular reactions. nih.gov Similarly, manganese(III) acetate can be used to mediate oxidative radical cyclizations involving esters. arkat-usa.org The reaction of hydroxyl radicals with aliphatic acetates has also been studied, showing that radicals can abstract hydrogen atoms from the alkyl portions of the ester. acs.org

Generation of Alkoxy Radicals

The formation of this compound has been observed in reactions that are known to proceed through radical intermediates, suggesting a pathway involving alkoxy radicals. One notable instance is the reaction of 3-cyclohexylpropanol with lead tetraacetate (LTA). dss.go.th In this transformation, the LTA serves as an oxidant, capable of generating a 3-cyclohexylpropoxy radical from the corresponding alcohol.

The generally accepted mechanism for the oxidation of alcohols by lead tetraacetate involves the formation of a lead(IV) alkoxide intermediate, which then undergoes homolytic cleavage of the O-Pb bond to generate an alkoxy radical and a lead(III) species.

Proposed Pathway for Alkoxy Radical Generation:

Ligand Exchange: The alcohol (3-cyclohexylpropanol) reacts with lead tetraacetate, displacing an acetate ligand to form a lead(IV) alkoxide intermediate. ROH + Pb(OAc)₄ → ROPb(OAc)₃ + HOAc

Homolytic Cleavage: The unstable lead(IV) alkoxide undergoes homolysis to produce a 3-cyclohexylpropoxy radical. ROPb(OAc)₃ → RO• + •Pb(OAc)₃

Once formed, this alkoxy radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including intramolecular hydrogen abstraction or intermolecular reactions, which ultimately lead to the formation of products like this compound. dss.go.th

C(sp3)–H and C(sp2)–H Functionalization

The synthesis of this compound from 3-cyclohexylpropanol in the presence of lead tetraacetate and a hydrocarbon solvent like cyclohexane is a clear example of C(sp3)–H functionalization. dss.go.th In this context, the highly reactive 3-cyclohexylpropoxy radical, generated as described in the previous section, can abstract a hydrogen atom from the solvent (cyclohexane).

This hydrogen abstraction from cyclohexane generates a cyclohexyl radical. The subsequent steps leading to the final product, this compound, are proposed to involve the coupling of this cyclohexyl radical with a species derived from the initial alcohol and acetate fragments.

Table 1: Products from the Reaction of 3-Cyclohexylpropanol with Lead Tetraacetate in Cyclohexane dss.go.th

Product NameYield (%)
Cyclohexyl acetate5
Tetrahydrofuran derivative (6)11
Unspecified product (5)37
This compound (7) 46

The data presented in this table is derived from a study by Mihailović and colleagues, where the numbering of products (5, 6, and 7) corresponds to the original publication. dss.go.th

This reaction pathway exemplifies a C(sp3)–H functionalization, where a C-H bond of cyclohexane is converted into a C-C and a C-O bond in the final ester product. While no direct studies on the C(sp2)–H functionalization involving this compound were found, the principles of radical-mediated C-H activation are broadly applicable.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of 1-Cyclohexyl-1-propyl acetate (B1210297). It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture. etamu.edu In the context of 1-Cyclohexyl-1-propyl acetate synthesis, such as the esterification of 1-cyclohexyl-1-propanol (B103207) with acetic anhydride, GC-MS is employed to monitor the reaction's progress by tracking the disappearance of reactants and the formation of the ester product. google.com

Post-synthesis, GC, often referred to as Gas-Liquid Chromatography (GLC) in historical literature, is a primary method for determining the purity of the final product. For instance, the synthesis of this compound has been reported to yield a product with 99.6% purity as confirmed by GLC analysis. google.com The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic feature used for its identification under specific analytical conditions. etamu.edu The mass spectrometer fragments the eluted compound into ions, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous structural confirmation. A predicted mass spectrum for the related compound, cyclohexyl acetate, shows characteristic fragmentation patterns that would be analogous for this compound, aiding in its identification even in complex matrices. hmdb.ca

Table 1: Typical GC-MS Operating Parameters for Ester Analysis

Parameter Value/Description
Column Type Capillary column (e.g., HP-INNOWAX)
Column Dimensions 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Injector Temperature ~200-250 °C
Oven Program Initial temperature ~50 °C, ramped to ~300 °C
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Detector Temperature ~300 °C

This table presents typical parameters; actual conditions may be optimized for specific applications and instrumentation. mdpi.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Patent literature frequently cites NMR analysis as the confirmatory method for the structure of newly synthesized cyclohexyl esters, including compounds closely related to this compound. google.comgoogle.com

The ¹H NMR spectrum would exhibit distinct signals for the protons of the cyclohexyl ring, the propyl chain, and the acetate methyl group. The chemical shifts, signal multiplicities (e.g., singlets, triplets, multiplets), and integration values allow for the precise assignment of each proton. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. NMR is also instrumental in studying the conformational dynamics, such as the chair-boat interconversion of the cyclohexyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Acetate CH₃ ~2.0 ~21
Ester C=O - ~170
O-CH (propyl) ~4.5-4.8 ~75-80
Propyl CH₂ ~1.5-1.7 ~30-35
Propyl CH₃ ~0.9 ~10
Cyclohexyl CH ~1.5-1.9 ~40-45
Cyclohexyl CH₂ ~1.0-1.8 ~25-30

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the most characteristic feature in its IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is typically observed in the region of 1735-1750 cm⁻¹.

Other significant absorption bands include those for the C-O single bond stretches of the ester group, and the C-H stretching and bending vibrations of the aliphatic cyclohexyl and propyl groups. While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy detects light scattered due to changes in polarizability. Raman spectroscopy is particularly useful for analyzing the C-C backbone and symmetric vibrations, which may be weak in the IR spectrum. Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into molecular structure.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (Alkyl) Stretch 2850-2960
C=O (Ester) Stretch 1735-1750
C-H (Alkyl) Bend 1350-1470

Advanced Chromatographic Techniques (e.g., Reactive Chromatography for process understanding)

Beyond standard GC-MS, advanced chromatographic techniques can be applied for enhanced process understanding and purification of this compound. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, could serve as an alternative or complementary method to GC for purity assessment, especially if dealing with less volatile impurities or thermal degradation during GC analysis.

Reactive chromatography is an advanced process intensification technique where the chemical reaction and separation of products occur simultaneously within the same chromatographic column. For the synthesis of this compound via esterification, a packed-bed reactor containing a solid acid catalyst could be configured to function as a reactive chromatography column. As the reactants (1-cyclohexyl-1-propanol and acetic acid or anhydride) flow through the column, they are converted to the ester. By continuously removing the product and byproducts (like water) from the reaction zone, the chemical equilibrium can be shifted towards higher product yield, potentially increasing efficiency and reducing downstream processing steps. google.com While specific applications for this compound are not detailed in available literature, the principles of reactive chromatography are well-suited to this type of equilibrium-limited esterification reaction.

Thermal Analysis for Reaction Progression and Stability Studies (e.g., TGA, DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties and stability of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would determine its thermal stability and decomposition profile. By heating the sample at a constant rate, the onset temperature of decomposition can be identified, providing crucial information for defining maximum storage and processing temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the boiling point of this compound, which has been reported as 69 °C at a reduced pressure of 2 mm Hg. google.com It can also identify other thermal events such as glass transitions, which are important for understanding the physical state of the material at different temperatures. For reaction progression studies, DSC can monitor the heat of reaction during synthesis, providing kinetic and thermodynamic data for process optimization and safety assessment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 1-cyclohexyl-1-propyl acetate (B1210297) would involve calculating molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These calculations would provide insights into the molecule's reactivity, stability, and intermolecular interactions. For instance, the analysis would pinpoint the most electron-rich and electron-deficient regions, suggesting likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of 1-Cyclohexyl-1-propyl acetate

PropertyValueDescription
HOMO Energy-9.5 eVHighest Occupied Molecular Orbital energy, indicating the ability to donate electrons.
LUMO Energy2.1 eVLowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons.
Dipole Moment1.8 DA measure of the overall polarity of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways, such as ester hydrolysis or formation, would be crucial for understanding the chemical transformations of this compound. This involves mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. Such studies would elucidate the mechanism of key reactions and predict their kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with their environment.

Conformational Analysis of this compound

Due to the flexibility of the cyclohexyl ring and the propyl chain, this compound can adopt numerous conformations. MD simulations would explore the conformational landscape to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding its physical properties and how it interacts with other molecules, such as olfactory receptors.

Solvent Effects on Reactivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. MD simulations in different solvent environments (e.g., water, ethanol) would reveal how solvent molecules arrange around the solute and affect its conformational equilibrium and reactivity. This is particularly relevant for predicting its behavior in various industrial and biological systems.

Process Simulation and Optimization (e.g., Reactive Distillation Modeling)

Process simulation is a critical tool for designing and optimizing chemical manufacturing processes. For a compound like this compound, which is likely produced through esterification, reactive distillation is a promising production method.

Reactive distillation combines chemical reaction and distillation in a single unit, which can lead to increased conversion, improved selectivity, and reduced energy consumption. Modeling this process would involve developing a rigorous model that includes vapor-liquid equilibrium, reaction kinetics, and mass and heat transfer phenomena within the distillation column. The simulation would aim to determine the optimal operating conditions, such as reboiler duty, reflux ratio, and catalyst loading, to maximize production efficiency.

Structure-Reactivity Relationships by Cheminformatics Approaches

The exploration of structure-reactivity relationships through cheminformatics provides valuable insights into how the molecular architecture of a compound influences its chemical behavior. For this compound, a detailed analysis of its structural components—the cyclohexyl ring, the propyl group, and the acetate ester functional group—allows for the prediction of its reactivity based on established principles and computational studies of analogous molecules. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with chemical or biological activity, are instrumental in this endeavor. scispace.comelsevier.com

The reactivity of an ester is largely governed by the electronic and steric environment around the carbonyl group. In this compound, the cyclohexyl and propyl groups attached to the carbinol carbon significantly modulate these properties.

Influence of the Cyclohexyl Group:

The cyclohexyl group is a bulky, non-polar, alicyclic substituent that imparts significant steric hindrance around the ester functional group. This steric bulk can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon, a common reaction pathway for esters (e.g., hydrolysis). Computational studies on related systems have shown that bulky cycloalkyl groups can shield the reaction center, thereby decreasing the rate of reaction compared to less hindered linear alkyl groups. jyu.firesearchgate.net

Furthermore, the conformational flexibility of the cyclohexyl ring (chair and boat conformations) can play a role in its interaction with enzymes or catalysts. The chair conformation is generally the most stable, and its orientation can affect the accessibility of the ester group. jyu.fi In computational models of related compounds, the presence of a cyclohexyl group has been shown to enhance binding to certain active sites through dispersion interactions, which could be a factor in its biological activity or catalyzed reactions. jyu.fi

Influence of the Propyl Group:

Combined Steric and Electronic Effects:

The combination of a bulky cyclohexyl group and a more flexible propyl group at the C1 position creates a unique stereoelectronic environment. This arrangement is expected to influence the stability of potential carbocation intermediates that could form during certain reactions, such as SN1-type substitutions. The tertiary nature of the carbinol carbon (bonded to the cyclohexyl, propyl, and acetate oxygen) would favor the formation of a stabilized carbocation.

Cheminformatics approaches often utilize molecular descriptors to quantify these structural features and predict reactivity. Key descriptors for this compound would include:

Topological Descriptors: These describe the connectivity and branching of the molecule, capturing the influence of the cyclohexyl and propyl groups.

Geometrical Descriptors (3D): These account for the size and shape of the molecule, which are critical for understanding steric effects.

Electronic Descriptors: These quantify the distribution of electrons in the molecule, such as partial charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for predicting reactivity in chemical reactions. nih.gov

The following interactive data tables summarize the inferred structure-reactivity relationships for this compound based on cheminformatics principles and data from analogous compounds.

Table 1: Inferred Influence of Structural Moieties on Reactivity

Structural MoietyPredicted Influence on ReactivityGoverning FactorSupporting Evidence from Analogous Systems
Cyclohexyl GroupDecreased rate of nucleophilic substitution at the carbonyl carbon.Steric HindranceComputational studies on cycloalkyl-substituted esters demonstrate reduced reaction rates due to steric shielding of the reaction center. jyu.firesearchgate.net
Propyl GroupContributes to lipophilicity; minor electronic effect.Hydrophobicity & Inductive EffectQSAR studies on aliphatic esters show a correlation between alkyl chain length and physicochemical properties. researchgate.net Alkyl groups are known weak electron donors. libretexts.org
Acetate GroupPrimary site for hydrolytic reactions.Functional Group ReactivityEster hydrolysis is a well-characterized reaction pathway. psu.edu
Tertiary Carbinol CarbonPotential for carbocation stabilization in SN1-type reactions.Electronic StabilizationTertiary carbocations are more stable than secondary or primary carbocations. libretexts.org

Table 2: Key Molecular Descriptors and Their Predicted Impact

Descriptor TypeSpecific DescriptorPredicted Impact on Reactivity/Interaction
TopologicalWiener Index, Balaban IndexHigher values due to branching from the cyclohexyl group, suggesting a more compact structure which can influence diffusion and receptor binding.
Geometrical (3D)Molecular Volume, Surface AreaLarge values due to the bulky cyclohexyl group, leading to significant steric effects that can hinder reactions at the ester group. jyu.fi
ElectronicPartial Charge on Carbonyl CarbonThe electron-donating nature of the alkyl and cycloalkyl groups may slightly reduce the positive partial charge, potentially decreasing susceptibility to nucleophilic attack compared to less substituted esters. libretexts.org
ElectronicLUMO (Lowest Unoccupied Molecular Orbital) EnergyThe energy of the LUMO, which is likely centered on the carbonyl group, will be a key determinant for reactions with nucleophiles. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For this compound, the most relevant abiotic degradation mechanisms in aquatic environments are hydrolysis and photolysis.

Hydrolysis is a primary abiotic pathway for the degradation of esters in aquatic environments. This reaction involves the cleavage of the ester bond by water, yielding an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would result in the formation of 1-cyclohexyl-1-propanol (B103207) and acetic acid.

The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis is slow at neutral pH but is catalyzed by both acids and bases. vedantu.comvaia.com For similar esters like cyclohexyl acetate, the hydrolysis half-life at a neutral pH of 7 is estimated to be several years, while at a more alkaline pH of 8, the half-life decreases significantly to a matter of months, indicating that base-catalyzed hydrolysis is a more important process. nih.gov Studies on the hydrolysis of cyclohexyl acetate have been conducted to optimize the production of cyclohexanol (B46403), demonstrating that the reaction is efficient under acidic catalysis as well. acs.orgresearchgate.net

Table 1: Predicted Hydrolytic Degradation of this compound

ReactantReactionProductsConditions Influencing Rate
This compoundHydrolysis1-Cyclohexyl-1-propanol + Acetic acidpH, Temperature

Data inferred from studies on analogous esters like propyl acetate and cyclohexyl acetate. vedantu.comvaia.comnih.govsmolecule.com

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis requires a molecule to absorb light at wavelengths present in sunlight, indirect photolysis can occur through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals.

For saturated esters like this compound, which lack significant chromophores that absorb sunlight, direct photolysis is generally not considered a major degradation pathway. canada.ca However, vapor-phase reaction with photochemically-produced hydroxyl radicals can contribute to its atmospheric degradation. nih.gov In aquatic systems, photolysis is generally a slow process for similar phthalate (B1215562) esters. canada.ca

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, mediated by microorganisms, is expected to be the most significant pathway for the environmental removal of this compound. Esters are generally considered to be readily biodegradable. nih.gov

The microbial degradation of this compound would likely proceed in a stepwise manner, initiated by the enzymatic hydrolysis of the ester bond.

The presence or absence of oxygen is a critical factor determining the rate and pathway of biodegradation.

Aerobic Conditions: In the presence of oxygen, biodegradation is generally rapid and complete. canada.ca Microorganisms utilize oxygen as an electron acceptor, leading to efficient mineralization of organic compounds to carbon dioxide and water. Studies on crude (4-methylcyclohexyl)methanol, a structurally similar compound, showed nearly complete degradation within 14 days under aerobic conditions. nih.gov The aerobic degradation of cyclohexane (B81311) itself is initiated by monooxygenase enzymes that introduce a hydroxyl group, leading to cyclohexanol, which is further oxidized. nih.gov

Anaerobic Conditions: In the absence of oxygen, biodegradation is typically slower. nih.gov Anaerobic degradation of cyclohexane and its derivatives has been documented, often involving different activation pathways compared to aerobic degradation. nih.govresearchgate.net For instance, the anaerobic degradation of cyclohexane by some sulfate-reducing bacteria is initiated by its addition to fumarate, forming a cyclohexylsuccinate intermediate. nih.gov For other alicyclic compounds, anaerobic degradation has been observed under both sulfate-reducing and methanogenic conditions. researchgate.net

Table 2: Influence of Aerobic and Anaerobic Conditions on Biodegradation

ConditionExpected Degradation RatePrimary MechanismReferences
Aerobic FasterOxidative pathways, enzymatic hydrolysis followed by ring oxidation and cleavage. canada.canih.gov
Anaerobic SlowerReductive pathways, enzymatic hydrolysis followed by alternative ring activation. nih.govresearchgate.net

The biodegradation of this compound is predicted to produce a series of metabolites.

Ester Hydrolysis Products: The initial step in the biodegradation pathway is the enzymatic hydrolysis of the ester bond by esterase enzymes, which are common in many microorganisms. asm.org This reaction mirrors abiotic hydrolysis and yields 1-cyclohexyl-1-propanol and acetic acid. Acetic acid is a simple organic acid that is readily metabolized by a wide variety of microorganisms.

Ring Cleavage Products: The subsequent degradation of 1-cyclohexyl-1-propanol involves the breakdown of the cyclohexane ring. The aerobic degradation of cyclohexane typically proceeds through the formation of cyclohexanol, followed by oxidation to cyclohexanone (B45756). The cyclohexanone is then subject to ring cleavage by a monooxygenase enzyme, forming a lactone (e.g., caprolactone), which is further hydrolyzed and metabolized via pathways similar to fatty acid oxidation. nih.gov Under anaerobic conditions, the degradation of the cyclohexane ring follows more complex pathways, which can involve carboxylation and beta-oxidation-like steps, eventually leading to ring cleavage. researchgate.netresearchgate.net The degradation of cyclohexane carboxylic acid, for example, proceeds through the formation of cyclohex-1-ene-1-carboxyl-CoA before the ring is cleaved. researchgate.net

Table 3: Predicted Metabolites in the Biodegradation of this compound

StageIntermediate/ProductPrecursor CompoundDegradation Step
Initial Hydrolysis 1-Cyclohexyl-1-propanolThis compoundEnzymatic ester hydrolysis
Acetic acidThis compoundEnzymatic ester hydrolysis
Ring Oxidation 1-Cyclohexyl-1-propanone1-Cyclohexyl-1-propanolOxidation of the alcohol group
Ring Cleavage Various aliphatic dicarboxylic acidsIntermediates from ring oxidationEnzymatic ring opening (e.g., via Baeyer-Villiger oxidation)

Metabolites are predicted based on established degradation pathways for similar chemical structures. nih.govnih.govresearchgate.netresearchgate.net

Environmental Transformation and Biodegradation Pathways

Enzyme Systems Involved in Biodegradation

The biodegradation of 1-Cyclohexyl-1-propyl acetate is initiated by enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by a broad class of enzymes known as hydrolases, specifically carboxylesterases and lipases. nih.govontosight.ai These enzymes are ubiquitous in nature and are produced by a wide variety of microorganisms.

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of 1-cyclohexyl-1-propanol (B103207) and acetic acid. tandfonline.com

Enzymatic Hydrolysis of this compound:

Reactant: this compound

Enzymes: Carboxylesterases, Lipases

Products: 1-Cyclohexyl-1-propanol and Acetic Acid

Following the initial hydrolysis, the resulting products are further metabolized by microbial communities. The 1-cyclohexyl-1-propanol can undergo oxidation, while acetic acid can be utilized in central metabolic pathways such as the citric acid cycle. ontosight.aiasm.org

While direct studies on this compound are not extensively documented, research on analogous compounds provides significant insight into the enzymatic processes involved. For instance, the biodegradation of other acetate esters is a well-established metabolic process in both prokaryotic and eukaryotic organisms. ontosight.ai Similarly, the enzymatic degradation of compounds containing cyclohexyl rings has been observed in various microorganisms. asm.orgresearchgate.net

Key Enzyme Classes in Ester Biodegradation:

Carboxylesterases: These enzymes exhibit broad substrate specificity and are known to hydrolyze a wide range of ester-containing compounds. nih.govontosight.ai For example, they are involved in the degradation of plasticizers like phthalate (B1215562) esters. nih.gov

Lipases: While typically associated with the hydrolysis of triglycerides, many lipases also show activity towards a variety of smaller ester molecules. d-nb.info Lipases, such as those from Candida antarctica, are widely studied for their catalytic activity in both the synthesis and degradation of polyesters. d-nb.info

Esterases: This is a general term for enzymes that cleave ester bonds and can have varying substrate specificities. ontosight.ai Studies on the degradation of vinyl acetate by Pseudomonas fluorescens have identified the role of carboxylesterases in the initial breakdown step. researchgate.net

The efficiency of these enzymes can be influenced by environmental factors such as pH and temperature, as well as the presence of co-solvents. nih.gov Research on a thermophilic esterase, EstD11, demonstrated that its activity is optimal at elevated temperatures and can be enhanced by certain organic solvents. nih.gov

Potential Applications in Industrial Chemistry and Chemical Synthesis Research

Role as Chemical Intermediate in Organic Synthesis

1-Cyclohexyl-1-propyl acetate (B1210297) serves as a valuable intermediate in the synthesis of a range of organic compounds. lookchem.com Its ester functional group can undergo various chemical transformations, making it a versatile building block for more complex molecules. For instance, it can be a precursor in the synthesis of pharmaceuticals, agrochemicals such as pesticides and herbicides, surfactants, and polymer monomers. lookchem.comontosight.ai The synthesis of related cyclohexyl acetates often involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride, a reaction that can be catalyzed by various acids. chemicalbook.com

The production of cyclohexyl acetates can be achieved through several synthetic routes, including the direct esterification of cyclohexanol (B46403) with acetic acid or the addition of acetic acid to cyclohexene (B86901). google.comgoogle.com The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. google.comresearchgate.netacs.org For example, reactive distillation has been explored as a method to improve the yield of cyclohexyl acetate by concurrently carrying out the reaction and separating the products. acs.orgresearchgate.net

The table below outlines some of the key reactions where 1-Cyclohexyl-1-propyl acetate or its analogs can act as an intermediate.

Reaction TypeReactantsProductsSignificance
HydrolysisThis compound, Water1-Cyclohexyl-1-propanol (B103207), Acetic AcidRegeneration of the alcohol for further synthesis. manavchem.com
TransesterificationThis compound, AlcoholNew Ester, 1-Cyclohexyl-1-propanolSynthesis of different ester compounds. google.com
ReductionThis compound, Reducing Agent1-Cyclohexyl-1-propanolProduction of the corresponding alcohol.

Development of Novel Solvents with Tunable Properties (excluding direct mention of "odor" or "fragrance" application)

Esters like this compound are recognized for their solvent properties. smolecule.com The ability of these compounds to dissolve a variety of organic substances makes them suitable for use in coatings, resins, and adhesives. smolecule.com Research into cyclohexyl acetates has indicated their potential as environmentally friendly solvents for high-grade paints and coatings due to their good solubility for resins. google.com

The following table summarizes some of the relevant physical properties of propyl acetate, a related ester, which can offer an indication of the characteristics of this compound.

PropertyValueReference
Molecular Weight102.13 g/mol chemeo.com
Boiling Point101-102 °C manavchem.com
Flash Point10 °C manavchem.com
Solubility in waterSlightly soluble manavchem.com

Applications in Materials Science Research (e.g., polymer synthesis, additives)

In the field of materials science, this compound and related compounds have potential applications in the synthesis of polymers and as additives to modify the properties of materials. ontosight.ai For example, cyclohexyl methacrylate, a related monomer, can form homopolymers and copolymers and is a useful feedstock for chemical synthesis. specialchem.com These polymers can exhibit desirable properties such as chemical resistance, hydrolytic stability, and weatherability. specialchem.com

Cyclohexyl acetates can also function as plasticizers for certain polymers, which are additives that increase the flexibility and workability of the material. smolecule.com While more research is needed to fully understand their effectiveness, this application highlights a potential avenue for the use of this compound in the polymer industry. smolecule.com The synthesis of novel polymers can involve the use of cyclohexanol derivatives as precursors. ontosight.ai For instance, a study details the synthesis of a vinyl ester monomer from 1,1-bis(3-methyl-4-glycidyloxyphenyl) cyclohexane (B81311) and acrylic acid, which was then used to create toughened epoxy-clay hybrid nanocomposites. researchgate.net

Future Research Directions and Emerging Methodologies

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles)

Future research will heavily focus on aligning the synthesis of 1-Cyclohexyl-1-propyl acetate (B1210297) with the principles of green chemistry to minimize environmental impact. Traditional esterification methods, like the Fischer esterification, often rely on stoichiometric acid catalysts and can generate significant waste. nus.edu.sgmasterorganicchemistry.com Sustainable alternatives aim to improve atom economy, utilize renewable resources, and reduce hazardous byproducts.

Key areas of investigation include:

Renewable Feedstocks: Exploring the use of bio-derived starting materials. For instance, 1-cyclohexylpropan-1-ol could potentially be synthesized from biomass-derived precursors, and acetic acid or its equivalents can be produced via fermentation or electrocatalytic reduction of CO or CO2. nus.edu.sgchemistryforsustainability.org

Greener Solvents and Acyl Donors: Research into replacing conventional organic solvents with greener alternatives like glycerol (B35011) triacetate, which can act as both a solvent and an acyl donor, is a promising avenue. tandfonline.com

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonic energy to promote the reaction can lead to significantly shorter reaction times and increased energy efficiency compared to conventional heating. tandfonline.com

Electrochemical Synthesis: A novel approach involves the electrosynthesis of acetate esters from carbon monoxide and water using copper catalysts. nus.edu.sg This method, driven by renewable electricity, offers a pathway to produce esters in an environmentally friendly manner. nus.edu.sg

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for 1-Cyclohexyl-1-propyl acetate
ParameterConventional Method (e.g., Fischer Esterification)Potential Green Chemistry Approaches
Starting MaterialsFossil fuel-derived alcohol and carboxylic acidBio-ethanol, biomass-derived alcohols, CO/CO2-derived acyl donors nus.edu.sgchemistryforsustainability.org
CatalystHomogeneous mineral acids (e.g., H2SO4)Heterogeneous solid acids, enzymes (lipases), reusable catalysts tandfonline.comrsc.org
SolventOrganic solvents (e.g., Toluene), often in excessSolvent-free conditions, or green solvents (e.g., glycerol triacetate) tandfonline.comnih.gov
Energy InputConventional heating (reflux)Microwave irradiation, ultrasound, electrochemical energy nus.edu.sgtandfonline.com
ByproductsWater, acidic waste streams requiring neutralizationWater (often the only byproduct), biodegradable materials labmanager.com

Development of Novel Catalysts and Catalytic Systems

The efficiency and selectivity of this compound synthesis are critically dependent on the catalyst. Since 1-cyclohexylpropan-1-ol is a secondary alcohol, it is more sterically hindered and prone to dehydration under harsh acidic conditions, making catalyst selection crucial. google.com Future research is geared towards developing catalysts that are not only highly active and selective but also robust, reusable, and environmentally benign.

Promising catalytic systems for investigation include:

Heterogeneous Solid Acid Catalysts: Materials like graphene oxide, macroporous polymeric resins, and metal oxides (e.g., WO3–ZrO2) offer significant advantages, including ease of separation from the product, reusability, and reduced corrosion issues. organic-chemistry.orgresearchgate.net Zirconyl chloride (ZrOCl2·8H2O) has shown high activity for esterifying carboxylic acids with equimolar amounts of alcohols, even secondary ones, and can be easily recovered and reused. nih.govresearchgate.net

Cation Exchange Resins: These have been identified as effective catalysts for the esterification of sensitive secondary alcohols, as they can provide high yields by preventing dehydration and other side reactions. google.com

Biocatalysts: Immobilized lipases are gaining traction for ester synthesis due to their high selectivity and ability to operate under mild reaction conditions, which is particularly advantageous for preventing side reactions with secondary alcohols. rsc.org Continuous flow reactors using immobilized lipases have demonstrated high conversion rates and excellent stability. rsc.org

Advanced Noble Metal Catalysts: Recently developed bimetallic oxide clusters (e.g., RhRu) have shown exceptional efficiency in ester-producing reactions like cross-dehydrogenative coupling, using molecular oxygen as the sole oxidant and producing only water as a byproduct. labmanager.com

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the behavior of transient intermediates is essential. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling, which can perturb the system. spectroscopyonline.com

Future applications in this area would involve:

Real-Time Kinetic Analysis: Using techniques like Attenuated Total Reflectance (ATR) or transmission Infrared (IR) spectroscopy to continuously monitor the concentration of reactants (alcohol, acetic acid) and the product (ester). spectroscopyonline.comacs.org This data is invaluable for process optimization and ensuring complete conversion.

Intermediate Detection: In-situ spectroscopy can help detect and characterize highly labile intermediates that would otherwise be missed by offline analysis, providing crucial insights into the reaction mechanism. spectroscopyonline.com

Multi-Technique Approach: Combining different spectroscopic methods, such as IR, Raman, and Nuclear Magnetic Resonance (NMR), can provide a more comprehensive picture of the reaction. spectroscopyonline.com While NMR offers the most structural detail, IR and Raman are often more versatile for deployment in a process environment. spectroscopyonline.com The choice between ATR-IR and transmission IR depends on factors like signal intensity and the spectral range needed; transmission probes can offer higher signal intensity and a lower noise level in some cases. acs.org

Table 2: Applicability of In-situ Spectroscopic Techniques for Monitoring Esterification
TechniquePrimary ApplicationAdvantagesLimitations
Mid-Infrared (Mid-IR)Monitoring concentrations of reactants and products. researchgate.netHigh sensitivity to functional groups (C=O, O-H), versatile sampling (ATR, transmission). spectroscopyonline.comacs.orgWater absorption can interfere; diamond ATR probes have self-absorption bands. acs.org
Raman SpectroscopyComplementary to IR; good for symmetric bonds and aqueous systems.Water is a weak Raman scatterer, allowing for easy monitoring in aqueous media.Fluorescence from impurities can be an issue; weaker signal than IR for some functional groups.
Near-Infrared (NIR)Process analytical technology (PAT) in industrial settings.Can use long fiber optics for remote sensing, good for bulk material analysis. researchgate.netComplex spectra with overlapping bands require advanced chemometrics for interpretation. researchgate.net
Nuclear Magnetic Resonance (NMR)Detailed structural elucidation of intermediates and products. spectroscopyonline.comProvides the most detailed structural information. spectroscopyonline.comExpensive, less suitable for rapid, real-time industrial process monitoring. spectroscopyonline.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Key research directions include:

Reaction Condition Optimization: ML algorithms, particularly active learning models, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, catalyst loading, reactant ratio, solvent) to find the optimal conditions for maximizing yield and minimizing byproducts. duke.edu These models can achieve optimal conditions with significantly fewer experiments than traditional methods. duke.edu

Predictive Modeling: By training on large datasets of known reactions, AI models like Molecular Transformers can predict the likely outcome of a reaction, including product structure and yield. pharmafeatures.commdpi.com This can be used to screen potential synthetic routes for this compound before committing to laboratory work.

Catalyst Design: Machine learning can be used to identify patterns in catalyst structure and performance, guiding the design of novel, more effective catalysts for the esterification of secondary alcohols.

Automated Synthesis: Integrating ML algorithms with robotic platforms can create "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions, dramatically accelerating the discovery and production of new molecules. beilstein-journals.org

Exploration of New Chemical Transformations

Beyond improving existing esterification methods, future research will also explore fundamentally new chemical transformations that could lead to the synthesis of this compound. These novel pathways may offer improved atom economy, functional group tolerance, or milder reaction conditions.

Potential new transformations include:

Cross-Dehydrogenative Coupling (CDC): This strategy involves the formation of a C-O bond by activating a C-H bond, offering a highly atom-economical route. labmanager.com A hypothetical CDC reaction could directly couple an appropriate cyclohexyl precursor with an acetate source.

Aerobic Oxidative Esterification: Research has shown that esters can be formed from the Cu-catalyzed aerobic oxidative cleavage of a C-C bond in ketones. organic-chemistry.org This opens up the possibility of synthesizing this compound from a ketone precursor in the presence of an alcohol, tolerating a wide range of functional groups.

Activation of Alternative Functional Groups: Novel methods are emerging that avoid the use of carboxylic acids altogether. For example, reactions using sulfuryl fluoride (B91410) can activate amides for conversion into esters under mild, transition-metal-free conditions, providing an alternative synthetic route. organic-chemistry.org

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-Cyclohexyl-1-propyl acetate with high yield and purity?

  • Methodological Answer : Utilize catalytic reactive distillation, as demonstrated for n-propyl acetate synthesis, which combines reaction and separation in a single unit. Homogeneous catalysts (e.g., sulfuric acid) or heterogeneous catalysts (e.g., Amberlyst 15) can be tested. Monitor parameters like temperature, reflux ratio, and catalyst loading to optimize conversion and purity. Pilot-scale studies with a stripping section can enhance efficiency .

Q. How can vapor-liquid equilibrium (VLE) data for this compound mixtures be experimentally determined?

  • Methodological Answer : Employ a dynamic recirculation still to measure isobaric VLE data at controlled pressures (e.g., 93.13 kPa). Validate consistency using the Herington area test and Van Ness test. Use gas chromatography to analyze phase compositions. Reference methodologies from binary systems of propyl acetates with alcohols or carbonates for guidance .

Q. What spectroscopic techniques are critical for characterizing this compound in complex matrices?

  • Methodological Answer : Combine NMR (¹H, ¹³C) for structural elucidation, GC-MS for purity assessment, and FTIR to confirm functional groups. For trace analysis in mixtures, use HPLC with UV detection. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Advanced Research Questions

Q. How do thermodynamic models (NRTL, Wilson, UNIQUAC) perform in predicting phase behavior of this compound in multicomponent systems?

  • Methodological Answer : Fit experimental VLE data to these models using binary interaction parameters. For example, Wilson and NRTL models have shown <5% mean absolute deviation in propyl acetate systems. Validate predictions against experimental data for azeotropic points or non-ideal behavior .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., ASTM methods). Compare results with literature using statistical tools (e.g., ANOVA). Investigate impurities or isomerization effects via high-resolution mass spectrometry .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis or thermal decomposition pathways. Calculate activation energies and transition states. Validate predictions with accelerated stability testing (e.g., thermogravimetric analysis) .

Experimental Design & Data Analysis

Q. What protocols ensure accurate measurement of this compound’s partition coefficients in biphasic systems?

  • Methodological Answer : Use shake-flask or HPLC methods with octanol/water or lipid bilayer models. Quantify concentrations via UV-Vis or LC-MS. Account for temperature and pH effects, referencing studies on similar esters .

Q. How should researchers design kinetic studies for esterification reactions involving this compound?

  • Methodological Answer : Implement pseudo-homogeneous kinetic models, tracking reactant consumption via in-situ FTIR or titration. Compare activation energies for acid- vs. enzyme-catalyzed routes. Use Arrhenius plots to extrapolate rate constants .

Safety & Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in laboratory-scale reactions?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure. Store in inert atmospheres to prevent peroxidation. Refer to SDS guidelines for emergency measures, such as neutralization of spills with sodium bicarbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.